(3,3-Diethoxypropyl)diethylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Ethanol and N,N-Diethylallylamine: One of the synthetic routes involves the reaction of ethanol with N,N-diethylallylamine. The reaction conditions typically include an acid catalyst and controlled temperature to facilitate the formation of (3,3-diethoxypropyl)diethylamine.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3,3-Diethoxypropyl)diethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Products typically include aldehydes or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action for (3,3-diethoxypropyl)diethylamine is not well-documented. as an amine, it can act as a nucleophile in chemical reactions, interacting with electrophilic centers in other molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reaction it is involved in .
Comparison with Similar Compounds
N,N-Diethyl-3-ethoxypropylamine: Similar structure but with one less ethoxy group.
N,N-Diethyl-3-methoxypropylamine: Similar structure but with methoxy groups instead of ethoxy groups.
N,N-Diethyl-3-propylamine: Lacks the ethoxy groups entirely.
Uniqueness: (3,3-Diethoxypropyl)diethylamine is unique due to the presence of two ethoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,3-diethoxy-N,N-diethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-5-12(6-2)10-9-11(13-7-3)14-8-4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQQRWHQSLKUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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